molecular formula C16H17F3O3 B1323884 cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 736136-50-8

cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1323884
CAS No.: 736136-50-8
M. Wt: 314.3 g/mol
InChI Key: LDUOFKAZKGAMHJ-GHMZBOCLSA-N
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Description

Chemical Identity and Nomenclature

The compound this compound possesses a well-defined chemical identity with multiple nomenclature systems providing precise structural descriptions. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as (1R,2R)-2-(2-oxo-2-(2-(trifluoromethyl)phenyl)ethyl)cyclohexane-1-carboxylic acid, reflecting its stereochemical configuration and functional group arrangement. The Chemical Abstracts Service has assigned this compound the registry number 736136-50-8, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C₁₆H₁₇F₃O₃ indicates the presence of sixteen carbon atoms, seventeen hydrogen atoms, three fluorine atoms, and three oxygen atoms, resulting in a molecular weight of 314.31 daltons. This particular molecular composition reflects the integration of a cyclohexane ring system with carboxylic acid functionality, an aromatic trifluoromethyl-substituted phenyl group, and a ketone linkage. The stereochemical designation "cis" indicates the relative spatial arrangement of substituents on the cyclohexane ring, specifically referring to the positioning of the carboxylic acid group and the ethyl chain containing the aromatic ketone moiety.

The compound's International Chemical Identifier string provides additional structural specificity: 1S/C16H17F3O3/c17-16(18,19)13-8-4-3-7-12(13)14(20)9-10-5-1-2-6-11(10)15(21)22/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,21,22)/t10-,11-/m1/s1. This detailed encoding captures the complete three-dimensional structure, including stereochemical information essential for understanding the compound's properties and potential interactions.

Property Value Reference
Chemical Abstracts Service Number 736136-50-8
Molecular Formula C₁₆H₁₇F₃O₃
Molecular Weight 314.31 g/mol
International Chemical Identifier Key LDUOFKAZKGAMHJ-GHMZBOCLSA-N
Melting Point Data Laboratory Number MFCD06799153
Purity (Commercial) 97%

Historical Development of Cyclohexanecarboxylic Acid Derivatives

The historical development of cyclohexanecarboxylic acid derivatives represents a significant chapter in the evolution of alicyclic chemistry, tracing back to fundamental investigations into saturated ring systems and their functionalization. Cyclohexanecarboxylic acid itself, with the molecular formula C₆H₁₁CO₂H, emerged as an important synthetic target due to its relationship to benzoic acid through hydrogenation processes. This transformation established cyclohexanecarboxylic acid as a versatile synthetic intermediate and demonstrated the utility of saturated carbocyclic systems in organic synthesis.

The preparation methods for cyclohexanecarboxylic acid have evolved considerably since its initial discovery. The compound is traditionally prepared through the direct hydrogenation of benzoic acid, a process that efficiently converts the aromatic carboxylic acid to its saturated analogue. This methodology established the foundation for understanding how aromatic systems could be transformed into their alicyclic counterparts while preserving essential functional groups. The synthetic accessibility of cyclohexanecarboxylic acid has made it an attractive starting material for further derivatization and functionalization reactions.

Industrial applications of cyclohexanecarboxylic acid derivatives have expanded significantly over time, particularly in the production of specialty chemicals and synthetic intermediates. The compound serves as a precursor to caprolactam, a critical monomer in nylon-6 synthesis, through its reaction with nitrosylsulfuric acid. This industrial relevance has driven continued research into more efficient synthetic methodologies and novel derivatives with enhanced properties. The development of oxidation processes has also enabled the conversion of cyclohexanecarboxylic acid to cyclohexene, further expanding its synthetic utility.

Recent patent literature reveals ongoing innovations in cyclohexanecarboxylic acid derivative synthesis, with particular emphasis on stereoselective methods and functionalization strategies. These developments reflect the continued importance of these compounds in pharmaceutical research and specialty chemical manufacturing. The historical progression from simple cyclohexanecarboxylic acid to complex derivatives like this compound demonstrates the sophisticated evolution of synthetic organic chemistry over the past century.

Significance of Trifluoromethyl Substituents in Organic Chemistry

The incorporation of trifluoromethyl substituents into organic molecules represents one of the most significant developments in modern medicinal chemistry and materials science, fundamentally altering the properties and applications of countless compounds. The trifluoromethyl group, with the formula minus CF₃, possesses unique electronic and steric characteristics that distinguish it from other common substituents. The naming of this functional group derives from the methyl group, with each hydrogen atom systematically replaced by fluorine atoms, resulting in a highly electronegative substituent with remarkable stability.

The electronic properties of trifluoromethyl groups exert profound effects on molecular behavior, particularly regarding acidity and basicity. The significant electronegativity of the trifluoromethyl group, often described as intermediate between fluorine and chlorine, creates strong electron-withdrawing effects that can dramatically increase the acidity of nearby functional groups. This phenomenon is exemplified in compounds such as trifluoromethanesulfonic acid and trifluoroacetic acid, which exhibit exceptionally strong acidic properties. Conversely, the presence of trifluoromethyl substituents typically decreases the basicity of neighboring groups, as demonstrated in compounds like trifluoroethanol.

Pharmaceutical applications of trifluoromethyl-containing compounds have expanded dramatically since the first investigations by F. Lehmann in 1927, with medicinal use becoming more intensive in the mid-1940s. The trifluoromethyl group frequently serves as a bioisostere, enabling medicinal chemists to create derivatives by replacing chloride or methyl groups to optimize steric and electronic properties. This substitution strategy can enhance metabolic stability by protecting reactive methyl groups from oxidative metabolism while simultaneously modifying the pharmacological profile of lead compounds.

The synthetic methodologies for introducing trifluoromethyl groups have evolved considerably since Frédéric Swarts developed an early method in 1892 using antimony fluoride to convert benzotrichloride to trifluoromethyl-containing products. The McLoughlin-Thrower reaction, developed in 1968, represented a significant advancement in coupling reactions using iodofluoroalkanes, iodoaromatic compounds, and copper. In 1969, Kobayashi and Kumadaki adapted protocols specifically for trifluoromethylation reactions, establishing foundations for modern synthetic approaches.

Contemporary research in trifluoromethylation continues to expand, with particular focus on developing efficient methods for incorporating these valuable substituents into complex molecular architectures. The development of synthetic methods for adding trifluoromethyl groups to chemical compounds remains an actively pursued area in academic research. Recent studies have demonstrated that trifluoromethyl substituents can be strategically employed to tune orbital character in excited states, influencing properties such as thermally activated delayed fluorescence in conjugated organic molecules. These applications extend beyond traditional pharmaceutical chemistry into advanced materials science and optoelectronics.

Historical Development Year Significance Reference
First investigation of trifluoromethyl groups in biological activity 1927 F. Lehmann's pioneering work
Swarts reaction development 1892 Early synthetic method using antimony fluoride
Intensive medicinal chemistry research begins 1940s Expansion of pharmaceutical applications
McLoughlin-Thrower reaction 1968 Copper-catalyzed coupling methodology
Kobayashi and Kumadaki protocol adaptation 1969 Specialized trifluoromethylation methods

The significance of trifluoromethyl substituents in the context of this compound cannot be overstated, as this functional group likely contributes substantially to the compound's unique properties and potential applications. The strategic positioning of the trifluoromethyl group on the aromatic ring creates a sophisticated molecular architecture that combines the beneficial properties of fluorinated substituents with the structural complexity of the cyclohexanecarboxylic acid framework. This combination represents the culmination of decades of advancement in both cyclohexane chemistry and fluorinated organic compound development.

Properties

IUPAC Name

(1R,2R)-2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3O3/c17-16(18,19)13-8-4-3-7-12(13)14(20)9-10-5-1-2-6-11(10)15(21)22/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,21,22)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUOFKAZKGAMHJ-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641387
Record name (1R,2R)-2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-50-8
Record name (1R,2R)-2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Cyclohexane-1-carboxylic Acid Core

The cyclohexane-1-carboxylic acid moiety is typically prepared via:

  • Carboxylation of cyclohexyl derivatives : Using Grignard reagents derived from cyclohexyl halides, followed by carbonation with carbon dioxide and acidic workup to yield cyclohexane-1-carboxylic acid derivatives.

  • Oxidation of cyclohexane derivatives : Selective oxidation of cyclohexyl methyl or related side chains to carboxylic acids using strong oxidants such as potassium permanganate or chromium-based reagents.

Detailed Preparation Method (Hypothetical Based on Analogous Syntheses)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of cyclohexyl Grignard reagent Cyclohexyl bromide + Mg in dry ether Cyclohexylmagnesium bromide intermediate
2 Carboxylation CO2 gas bubbling into Grignard reagent solution Formation of cyclohexane-1-carboxylate magnesium salt
3 Acidic workup Dilute HCl or H2SO4 Cyclohexane-1-carboxylic acid
4 Preparation of α-bromo-2-(2-trifluoromethylphenyl)acetophenone Bromination of 2-(2-trifluoromethylphenyl)acetophenone with NBS or Br2 α-Bromo ketone intermediate
5 Alkylation Reaction of cyclohexane-1-carboxylic acid (or its salt) with α-bromo ketone under basic conditions (e.g., K2CO3) Formation of 2-[2-oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
6 Stereoselective purification Chromatography or crystallization Isolation of cis isomer

This sequence is consistent with common synthetic routes for similar keto-substituted cyclohexane carboxylic acids.

Alternative Synthetic Routes

  • Oxidative cleavage and functional group transformations : Starting from substituted cyclohexane derivatives, oxidation of side chains or ring functionalization followed by introduction of trifluoromethylphenyl groups via cross-coupling or nucleophilic substitution.

  • Use of enolate chemistry : Generation of enolates from cyclohexane-1-carboxylic acid derivatives followed by reaction with electrophilic trifluoromethylphenyl ketones.

  • Solid-phase synthesis and combinatorial chemistry : As referenced in related protein tyrosine phosphatase inhibitor syntheses, carboxylic acid derivatives can be introduced via activated acid intermediates in multi-step library syntheses.

Research Findings and Notes

  • The cis stereochemistry is critical for biological activity and is typically controlled by reaction conditions and purification methods.

  • The trifluoromethyl group imparts unique electronic properties, enhancing metabolic stability and lipophilicity, which influences synthetic strategy to avoid side reactions.

  • Commercial suppliers report a purity of ~97% for the compound, indicating that the synthetic methods yield high-quality material suitable for research.

  • No direct industrial-scale synthesis protocols are publicly detailed, but the compound is primarily used as a specialty chemical or research intermediate.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Grignard Carboxylation + Alkylation Cyclohexyl halide, Mg, CO2, α-bromo ketone High regio- and stereoselectivity Sensitive to moisture, requires inert atmosphere
Oxidation of cyclohexane derivatives KMnO4, CrO3/H2SO4 Straightforward oxidation Overoxidation risk, harsh conditions
Enolate Alkylation Base (LDA), trifluoromethylphenyl ketone Direct C-C bond formation Requires careful control of enolate formation
Solid-phase synthesis Activated carboxylic acids, peptide synthesis techniques Enables combinatorial libraries Complex setup, less common for bulk synthesis

Chemical Reactions Analysis

Types of Reactions

cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Catalysts: AlCl3 for Friedel-Crafts acylation

    Solvents: Anhydrous solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF)

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted cyclohexane derivatives .

Scientific Research Applications

Pharmacological Potential

Research indicates that derivatives of carboxylic acids, including this compound, exhibit various pharmacological activities. These include:

  • Anti-inflammatory effects : Studies have shown that similar compounds can inhibit the upregulation of adhesion molecules, which are critical in inflammatory responses .
  • Antitumor properties : Preliminary findings suggest that certain derivatives may enhance immune responses against tumors, particularly under conditions mimicking microgravity .

Synthesis of Bioactive Molecules

The compound serves as a precursor in synthesizing bioactive molecules. Its structural features allow for modifications that can lead to new compounds with enhanced biological activity. For example, modifications can be made to the trifluoromethyl group to alter lipophilicity and biological interactions.

Polymer Chemistry

Due to its carboxylic acid functional group, this compound can be utilized in polymer synthesis. It can act as a monomer or a cross-linking agent, contributing to the development of materials with specific mechanical and thermal properties.

Coatings and Adhesives

The incorporation of this compound into coatings and adhesives has been explored for enhancing durability and resistance to environmental factors due to its stable cyclohexane structure.

Case Study 1: Anti-inflammatory Activity

A study conducted on carboxylic acid derivatives demonstrated that modifications similar to those found in cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid resulted in significant inhibition of intercellular adhesion molecule-1 (ICAM-1) expression in vitro, suggesting potential for treating inflammatory diseases .

Case Study 2: Synthesis of Novel Compounds

In synthetic chemistry, researchers have successfully utilized this compound as a building block for creating novel piperidine derivatives that showed promising results in inhibiting neutrophil migration in animal models, indicating its potential therapeutic applications .

Mechanism of Action

The mechanism of action of cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with specific proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position Variants on the Phenyl Ring

Table 1: Positional Isomers of Trifluoromethylphenyl Derivatives
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties
cis-2-[2-Oxo-2-(2-trifluoromethylphenyl )ethyl]cyclohexane-1-carboxylic acid ortho (2-position) C₁₆H₁₇F₃O₃ 314.30 Enhanced steric hindrance; potential for selective binding
cis-2-[2-Oxo-2-(4-trifluoromethylphenyl )ethyl]cyclohexane-1-carboxylic acid para (4-position) C₁₆H₁₇F₃O₃ 314.30 Improved electronic effects due to symmetric substitution; higher metabolic stability
cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid meta (3-position) + cyclopentane C₁₅H₁₅F₃O₃ 300.28 Reduced ring strain; altered lipophilicity

Key Findings :

  • The ortho-CF₃ derivative (target compound) exhibits steric constraints that may limit binding to planar active sites compared to the para-CF₃ analog .

Functional Group Substitutions

Table 2: Nitro- vs. Trifluoromethyl-Substituted Analogs
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Reactivity/Applications
This compound -CF₃ C₁₆H₁₇F₃O₃ 314.30 Electron-withdrawing; stabilizes intermediates in nucleophilic reactions
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid -NO₂ C₁₅H₁₇NO₅ 291.30 Stronger electron withdrawal; used in photoactive compounds or redox probes

Key Findings :

  • The nitro (-NO₂) group increases electrophilicity at the ketone moiety, making it more reactive in condensation reactions compared to -CF₃ analogs .
  • Nitro-substituted derivatives (e.g., CAS 735274-68-7) are often utilized in analytical chemistry as chromophores .

Ring System Modifications

Table 3: Cyclohexane vs. Cyclopentane Core
Compound Name Ring System Molecular Formula Molecular Weight (g/mol) Pharmacological Relevance
This compound Cyclohexane C₁₆H₁₇F₃O₃ 314.30 Preferred for rigid, bioactive conformations
cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid Cyclopentane C₁₅H₁₅F₃O₃ 300.28 Increased solubility; shorter synthetic routes

Key Findings :

  • Cyclopentane derivatives (e.g., CAS 733740-47-1) exhibit faster metabolic clearance due to reduced steric protection .
  • Cyclohexane-based analogs are more thermally stable, as evidenced by higher decomposition temperatures .

Biological Activity

The compound cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid (CAS No. 736136-50-8) is a chiral molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclohexane core and a trifluoromethylphenyl substituent, suggests possible interactions with biological targets, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H17F3O3
  • Molecular Weight : 314.30 g/mol
  • Purity : ≥ 95%
  • IUPAC Name : (1R,2R)-2-(2-oxo-2-(2-(trifluoromethyl)phenyl)ethyl)cyclohexane-1-carboxylic acid

Research indicates that compounds similar to this compound may act through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The structural features allow for potential interactions with key enzymes involved in metabolic pathways.
  • Receptor Binding : The trifluoromethyl group enhances lipophilicity, possibly improving binding affinity to lipid membranes and receptors.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines.

Anticancer Activity

A study assessing the anticancer effects of related compounds utilized the MTT assay on the MCF-7 breast cancer cell line. Results indicated that compounds with similar structural motifs demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like Doxorubicin .

CompoundIC50 (μM)Reference
Doxorubicin0.5
Test Compound A0.88
Test Compound B1.57

Mechanistic Insights

The biological evaluation highlighted that compounds structurally akin to this compound could disrupt the PD-1/PD-L1 immune checkpoint pathway, crucial for tumor immune evasion. This was confirmed through various assays demonstrating their ability to inhibit PD-L1 binding in vitro .

Case Studies

  • Case Study on PD-L1 Inhibition :
    In a recent study, a series of compounds were synthesized and tested for their ability to inhibit PD-L1 interactions. The results showed that certain derivatives exhibited low nanomolar binding affinities, indicating potential for development as immune checkpoint inhibitors .
  • In Vivo Efficacy :
    Another investigation explored the in vivo efficacy of these compounds in mouse models bearing xenografts of human tumors. The findings demonstrated significant tumor regression in treated groups compared to controls, suggesting that this compound could be a promising candidate for further development .

Q & A

Basic Research Questions

Q. How can the stereochemical purity of cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid be ensured during synthesis?

  • Methodological Answer : Enantiomeric purity can be achieved using chiral catalysts (e.g., BF₃·Et₂O) to control cyclization or condensation steps, as demonstrated in analogous cyclohexane-carboxylic acid syntheses . Post-synthesis, high-performance liquid chromatography (HPLC) with chiral stationary phases (≥98% purity) is recommended for validation, as seen in structurally related compounds .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., coupling constants for cis/trans differentiation), infrared spectroscopy (IR) to verify carbonyl and carboxylic acid functionalities, and elemental analysis to validate empirical formulas. For purity, use HPLC with UV detection, as applied to similar cyclohexane derivatives .

Q. What storage conditions are optimal to preserve the compound’s stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation of the trifluoromethylphenyl and ketone groups. This aligns with protocols for structurally related cis-cyclohexane-carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data on conformational rotamers?

  • Methodological Answer : Use molecular mechanics simulations to predict rotamer populations (e.g., χ₁ and χ₂ angles) and validate with X-ray crystallography. Fluorescence decay analysis (e.g., biexponential lifetime measurements) can experimentally resolve rotamer subpopulations, as demonstrated for constrained cyclohexane-tryptophan analogs . For discrepancies, re-evaluate force field parameters or solvent effects in simulations.

Q. What computational strategies are suitable for studying the compound’s binding interactions with biological targets?

  • Methodological Answer : Employ density functional theory (DFT) to model electronic properties, molecular docking to screen potential binding pockets, and molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes. These methods have been validated for cyclohexane-carboxylate derivatives in drug discovery contexts .

Q. How can intramolecular excited-state quenching mechanisms be experimentally characterized?

  • Methodological Answer : Conduct time-resolved fluorescence spectroscopy to measure lifetimes (e.g., 3.1 ns and 0.3 ns components) and correlate with rotamer-specific quenching pathways (e.g., proton/electron transfer). Isotope exchange experiments (e.g., H/D exchange at specific indole positions) can identify proton-transfer sites, as shown in constrained cyclohexane systems .

Data Contradiction Analysis

Q. How should conflicting data on rotamer populations be addressed in photophysical studies?

  • Methodological Answer : Cross-validate computational models (e.g., molecular mechanics-predicted χ₂ angles) with experimental X-ray structures and fluorescence decay amplitudes. For example, a minor rotamer with χ₂ = 80° may exhibit faster quenching due to proximity between the ammonium group and aromatic rings, requiring temperature-dependent lifetime measurements to isolate electron/proton transfer contributions .

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